molecular formula C5H10ClNO2 B13858368 DL-Proline-d7 Hydrochloride

DL-Proline-d7 Hydrochloride

Cat. No.: B13858368
M. Wt: 158.63 g/mol
InChI Key: UAGFTQCWTTYZKO-HVAXMCRXSA-N
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Description

DL-Proline-d7 Hydrochloride is a deuterated form of DL-Proline, an amino acid derivative. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of this compound is C5H2D7NO2•HCl, and it has a molecular weight of 158.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The racemization process involves the use of proline racemase, an enzyme that converts L-Proline to DL-Proline . The deuteration process typically involves the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents.

Industrial Production Methods

Industrial production of DL-Proline-d7 Hydrochloride involves large-scale racemization and deuteration processes. The racemization is carried out using engineered microorganisms expressing proline racemase, while the deuteration is achieved using deuterated solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

DL-Proline-d7 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the deuterated compound .

Major Products

The major products formed from these reactions include various deuterated derivatives of proline, which are useful in scientific research and industrial applications .

Mechanism of Action

The mechanism of action of DL-Proline-d7 Hydrochloride involves its incorporation into biological systems where it mimics the behavior of non-deuterated proline. The deuterium atoms provide a unique labeling that allows researchers to trace the compound’s interactions and transformations within the system. The molecular targets and pathways involved include proline transporters, enzymes involved in proline metabolism, and various cellular pathways that utilize proline .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to DL-Proline-d7 Hydrochloride include:

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic and pharmacokinetic studies. This makes this compound a valuable tool in various scientific and industrial fields .

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

158.63 g/mol

IUPAC Name

2,3,3,4,4,5,5-heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/i1D2,2D2,3D2,4D;

InChI Key

UAGFTQCWTTYZKO-HVAXMCRXSA-N

Isomeric SMILES

[2H]C1(C(C(NC1([2H])[2H])([2H])C(=O)O)([2H])[2H])[2H].Cl

Canonical SMILES

C1CC(NC1)C(=O)O.Cl

Origin of Product

United States

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